molecular formula C8H3ClF3NS B1370723 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole CAS No. 23420-88-4

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B1370723
CAS No.: 23420-88-4
M. Wt: 237.63 g/mol
InChI Key: KMHYDRGLBQZDAE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties, which are attributed to its interactions with specific biomolecules. For instance, this compound can inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, thereby exerting its antimicrobial effects . Additionally, the compound interacts with proteins involved in fungal cell membrane synthesis, leading to antifungal activity . These interactions are primarily driven by the compound’s ability to form stable complexes with the target enzymes and proteins, thereby disrupting their normal function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, the compound interferes with cell membrane synthesis, resulting in increased membrane permeability and cell death . Furthermore, this compound has been observed to modulate gene expression in viral-infected cells, thereby inhibiting viral replication . These cellular effects highlight the compound’s potential as a therapeutic agent against various pathogens.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific active sites on target enzymes and proteins, thereby inhibiting their activity. For example, this compound binds to the active site of bacterial transpeptidase enzymes, preventing the cross-linking of peptidoglycan chains and ultimately disrupting cell wall synthesis . Similarly, the compound interacts with fungal enzymes involved in ergosterol synthesis, leading to impaired cell membrane integrity . Additionally, this compound has been shown to modulate gene expression by binding to viral DNA or RNA, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy . In in vitro studies, the long-term effects of this compound on cellular function have been investigated, revealing that the compound can induce adaptive responses in cells, such as upregulation of stress response genes . In in vivo studies, the compound has been shown to maintain its antimicrobial and antifungal activities over extended treatment periods, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and antifungal activities with minimal adverse effects . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a significant increase in adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with specific enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to modulate the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations enable the compound to exert its effects on specific cellular processes, such as protein synthesis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-5-(trifluoromethyl)benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the inhibition or activation of target pathways. This compound can induce cellular responses, including apoptosis or cell cycle arrest, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzothiazole

Uniqueness

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs. Its ability to form stable interactions with biological targets also sets it apart in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHYDRGLBQZDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621201
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23420-88-4
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (9.09 g, 67.33 mmol) was added with stirring to 2-mercapto-5-(trifluoromethyl)benzothiazole (2.64 g, 11.22 mmol) over a period of 5 minutes. The reaction mixture was then allowed to stand for approximately 1 h. Ice water was added to the reaction mixture with stirring to decompose the excess of sulfuryl chloride, and the product was then extracted with ethyl acetate. The organic layer was washed with water (3×) and brine, dried over anhydrous Na2SO4 and concentrated. The resulting solid was dissolved in EtOAc and filtered though a short silica-gel column, eluting with EtOAc, to give 2-chloro-5-(trifluoromethyl)benzothiazole (2.50 g, 94%). LC-MS m/z 238.0 (MH+), ret. time 2.55 min; 1H NMR (400 MHz, DMSO-d6) δ 7.81 (d, 1H), 8.38 (m, 2H).
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2.64 g
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Synthesis routes and methods II

Procedure details

3-Amino-4-bromobenzotrifluoride (1.00 g, 4.17 mmol) and potassium ethyl xanthate (1.60 g, 10.0 mmol) were heated to 130° C. in DMF (5 mL) overnight. After cooling to rt, the reaction mixture was diluted with 1 M aqueous HCl (15 mL) and stirred at rt for an additional 30 min. The resulting solid was collected by filtration and washed with water (2×). The solid was dissolved in EtOAc, dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.895 g (91%) of the 2-mercapto intermediate as a yellow solid. LC-MS: RT=8.60 min., [M+H]+=236.2. The material was suspended in sulfuryl chloride (5 mL) and CH2Cl2 (2 mL). After 2 h, water (20 mL) was added and stirring continued for an additional 30 min. The reaction mixture was extracted with EtOAc (3×), and the combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.886 g (98%) of the title compound as an off-white solid. LC-MS: RT=10.12 min., compound does not ionize.
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1 g
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1.6 g
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5 mL
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15 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-fluoro-5-trifluoromethylaniline via 2-mercapto-5-trifluoromethyl-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 95° C. for 4 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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